(4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate
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Overview
Description
(4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate involves the formation of a covalent bond with the target protein or enzyme. The formation of this bond results in a change in the fluorescence properties of the compound, allowing for detection and measurement.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and non-cytotoxic at low concentrations.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate in lab experiments is its high selectivity for specific proteins or enzymes. Additionally, it has a high signal-to-noise ratio, allowing for accurate detection and measurement. One limitation is that it requires a covalent bond to form with the target protein or enzyme, which may affect the activity of the target.
Future Directions
There are several potential future directions for (4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate research. One direction is to study its applications in live-cell imaging. Another direction is to develop new derivatives of the compound with improved properties such as higher selectivity or longer fluorescence lifetime. Additionally, it can be used in the development of new drugs or therapies for diseases that involve specific protein or enzyme targets.
Conclusion:
In conclusion, this compound is a promising compound for scientific research applications. Its high selectivity and accurate detection make it a valuable tool for studying biological systems. Further research is needed to fully understand its potential and limitations in various applications.
Synthesis Methods
The synthesis method of (4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate involves the reaction between 4-chlorothiophenol, 2-fluoro-6-(trifluoromethyl) benzoic acid, and 4-fluoro-3-methylsulfonylphenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting product is purified through column chromatography.
Scientific Research Applications
(4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has potential applications in scientific research as a tool for studying biological systems. It can be used as a fluorescent probe to detect specific proteins or enzymes in cells. It can also be used as a ligand to study protein-ligand interactions. Additionally, it can be used as a substrate for enzyme assays.
properties
IUPAC Name |
(4-fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF2O4S2/c1-29(25,26)18-11-13(7-10-15(18)22)27-20(24)19-16(23)3-2-4-17(19)28-14-8-5-12(21)6-9-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYGRVYLYTWWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)OC(=O)C2=C(C=CC=C2SC3=CC=C(C=C3)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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